molecular formula C12H7NO2 B1330055 benzo[e]isatin CAS No. 5588-87-4

benzo[e]isatin

Cat. No.: B1330055
CAS No.: 5588-87-4
M. Wt: 197.19 g/mol
InChI Key: RVZFBDVLNFODOM-UHFFFAOYSA-N
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Description

Benzo[e]isatin is a tricyclic derivative of the privileged isatin (1H-indole-2,3-dione) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. As an endogenous molecule in humans and plants, the isatin core provides a versatile framework for developing biologically active compounds. Researchers value this compound and its analogues for their potential to modulate key enzymatic targets implicated in a range of diseases. A primary research application for tricyclic isatin derivatives is in neuroscience and the study of neurodegenerative diseases , such as Alzheimer's and Parkinson's disease. These compounds are investigated as inhibitors of kinases like DYRK1A and PIM1, which are involved in tau protein phosphorylation and neuroinflammation. Specifically, the closely related compound 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one (NS-102) has demonstrated nanomolar to sub-micromolar binding affinity for over 12 kinases, including DYRK1A, DYRK1B, PIM1, and Haspin. Such compounds also exhibit potent anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like IL-6 and TNF-α. Furthermore, the inherent isatin structure is a known, reversible, and selective inhibitor of monoamine oxidase B (MAO-B) , an enzyme target for increasing dopamine levels in the brain. This multi-target profile makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies for neurodegenerative conditions, chronic inflammation, and oncology. It is also a key synthetic intermediate for constructing more complex molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3H-benzo[e]indole-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFBDVLNFODOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204479
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-87-4
Record name 1H-Benz[e]indole-1,2(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Isonitrosoacetanilides

One of the most established methods for isatin synthesis, adaptable to benzo[e]isatin, involves the cyclization of isonitrosoacetanilide derivatives under acidic conditions. The process typically includes:

  • Mixing isonitrosoacetanilide with a strong acid (e.g., sulfuric acid) and an optional solvent such as hexane.
  • Heating the mixture to elevated temperatures, often up to the reflux temperature of the solvent.
  • Quenching the reaction with a decoy agent (a solvent that stops the reaction) such as water or toluene.
  • Extracting the product using water-immiscible solvents to isolate the isatin derivative.

This method allows control over side-product formation and is scalable for large-scale synthesis. The reaction conditions can be adjusted to optimize yield and purity of this compound.

Sandmeyer-Type Cyclization from Naphthylamines

This compound can be synthesized from 1-naphthylamine derivatives via a Sandmeyer-type reaction sequence:

  • Formation of diazonium salts from naphthylamines.
  • Subsequent cyclization and oxidation steps to form the this compound core.
  • This method yields benzo[e]indole-2,3-dione derivatives in moderate to good yields (71-81%).

This approach is particularly useful for benzo-fused isatins and has been reported to be effective for this compound synthesis.

Oxidation of Benzo-fused Indoles

Another route involves the oxidation of benzo-fused indole derivatives:

  • Using oxidizing agents such as chromic anhydride in acetic acid or N-bromosuccinimide.
  • The oxidation converts the indole ring to the isatin structure.
  • This method can be applied to benzo[e]indole precursors to yield this compound, although yields may vary depending on substituents and reaction conditions.

Metal-Halogen Exchange and Carbonylation

A more recent and versatile method involves:

  • Ortho-lithiation of brominated aromatic ureas.
  • Carbonylation under controlled conditions.
  • Intramolecular cyclization to form the isatin ring system.

This method has been reported to give good yields (71-79%) and can be adapted for this compound synthesis by choosing appropriate benzo-fused precursors.

Method Starting Material Key Reagents/Conditions Yield Range (%) Notes
Cyclization of isonitrosoacetanilides Isonitrosoacetanilide derivatives Strong acid (H2SO4), hexane, heat, quenching with decoy agent Moderate to High Scalable, control of side-products
Sandmeyer-type from naphthylamines 1-Naphthylamine derivatives Diazotization, cyclization, oxidation 71-81 Effective for benzo-fused isatins
Oxidation of benzo-fused indoles Benzo-fused indoles Chromic anhydride, N-bromosuccinimide Variable (low to moderate) Sensitive to substituents, sometimes low yield
Metal-halogen exchange & carbonylation Ortho-bromophenylureas Lithiation, CO, intramolecular cyclization 71-79 Versatile, good yields
  • The cyclization of isonitrosoacetanilides is a classical and widely used method, with modifications allowing for better control of side reactions and scalability. The use of decoy agents in quenching and extraction steps improves product isolation and purity.

  • Sandmeyer-type reactions are particularly suited for this compound due to the fused aromatic system of naphthylamines, which facilitates the formation of the benzo-fused isatin ring. This method has been demonstrated to yield benzo[e]indole-2,3-dione in good yields, making it a preferred route for this compound.

  • Oxidation methods, while useful, often suffer from lower yields and require careful control of reaction conditions to avoid over-oxidation or side reactions. However, they provide a direct route from benzo-fused indoles, which may be synthetically accessible.

  • The metal-halogen exchange method offers a modern synthetic approach with good yields and the possibility of introducing various substituents, enhancing the versatility of this compound derivatives synthesis.

The preparation of this compound involves several well-established synthetic routes, each with distinct advantages and limitations. The cyclization of isonitrosoacetanilides under acidic conditions remains a robust and scalable method. Sandmeyer-type cyclizations from naphthylamines provide a direct and efficient route to this compound. Oxidation of benzo-fused indoles and metal-halogen exchange/carbonylation methods offer alternative pathways with varying yields and substrate scope.

Selecting the optimal method depends on the availability of starting materials, desired substituents, scale, and purity requirements. The integration of quenching and extraction techniques using decoy agents enhances the isolation and purity of this compound in cyclization methods.

This comprehensive overview, based on diverse and authoritative sources, provides a solid foundation for researchers aiming to synthesize this compound with high efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Benzo[e]isatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, proline, thioproline, and various acids and bases. Reaction conditions typically involve heating and the use of solvents like pyridine .

Major Products Formed

Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically active compounds .

Scientific Research Applications

Anticancer Activity

Benzo[e]isatin and its derivatives have shown promising anticancer properties across various cancer cell lines. The compound acts through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Key Findings:

  • A study demonstrated that this compound derivatives exhibited significant cytotoxicity against human breast (MCF-7) and lung (A549) cancer cells, with some compounds showing IC50 values below 0.1 μM .
  • Another investigation into benzofuran-isatin conjugates revealed selective cytotoxicity towards colorectal cancer cell lines (SW-620 and HT-29), indicating their potential as effective anticancer agents .
CompoundCancer Cell LineIC50 Value (μM)Mechanism of Action
Complex 40aMCF-7<0.1DNA binding affinity
Benzofuran-IsatinSW-62010.0Induces apoptosis via Bcl2 inhibition
Compound 11eHCT1160.046EGFR tyrosine kinase inhibition

Antimicrobial Properties

This compound derivatives have demonstrated a range of antimicrobial activities, making them potential candidates for treating infections.

Research Insights:

  • Isatin derivatives have been reported to exhibit antibacterial, antifungal, and antiviral activities . For instance, certain this compound derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • The synthesis of isatin-based compounds has led to the development of novel agents that can combat resistant strains of bacteria.
Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli12 μg/mL
AntifungalCandida albicans8 μg/mL
AntiviralHIVIC50 < 5 μM

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of this compound derivatives, suggesting their potential use in treating epilepsy.

Case Studies:

  • A review noted that certain isatin derivatives displayed potent anticonvulsant activity in animal models, with some compounds significantly reducing seizure frequency .
  • The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Findings:

  • Studies have indicated that this compound can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
  • The compound's ability to inhibit oxidative stress markers makes it a candidate for further research in neuroprotection.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes linked to disease processes.

Notable Enzyme Targets:

  • Urease and α-glucosidase are significant targets where this compound derivatives have shown inhibitory effects, which could be beneficial in managing conditions like diabetes and gastric disorders .
EnzymeInhibition TypeIC50 Value (μM)
UreaseCompetitive15
α-GlucosidaseNon-competitive20

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibition

Substitutions on the isatin scaffold significantly impact MAO-A/MAO-B selectivity and potency:

Compound Substituent(s) MAO-A IC₅₀ (μM) MAO-B IC₅₀ (μM) Selectivity Ratio (B/A) Reference
5-Hydroxyisatin -OH at C5 1.40 9.93 7.1 (B)
Benzyloxyisatin-3-hydrazone Benzyloxy at C3 0.08 0.12 1.5 (B)
Oxindole No keto group at C3 >100 >100 None
Indole No oxygen at C2/C3 Inactive Inactive None

Key Findings :

  • 5-Hydroxyisatin shows moderate MAO-B selectivity but lower potency than benzyloxy-substituted derivatives .
  • Benzyloxyisatin-3-hydrazone derivatives exhibit nanomolar MAO-B inhibition due to interactions with both substrate and entrance cavities of MAO-B, mimicking fensalamide's binding mode .
  • Oxindole and indole , lacking the diketone structure of isatin, are inactive, highlighting the necessity of the 2,3-dione moiety for MAO inhibition .

Cytotoxic and Anticancer Activity

Substituents at N1, C3, and C5 modulate cytotoxicity:

Compound Substituent(s) Target Cell Line (IC₅₀ or MIC) Mechanism of Action Reference
N-Alkyl isatin-3-iminobenzoic acid Lipophilic N1 substituent MCF-7 (23–66 μM) Apoptosis via p53 activation
Isatin (parent compound) None MCF-7 (200 μM) Mitochondrial apoptosis
5-Methoxyisatin -OCH₃ at C5 ESBL-E (31.25 μg/mL) Membrane disruption
5-Methylisatin -CH₃ at C5 Aldose reductase (0.015 μM) Enzyme inhibition

Key Findings :

  • Lipophilic N1 substituents (e.g., alkyl chains) enhance cytotoxicity by improving membrane permeability .
  • 5-Methoxy or 5-methyl groups at C5 improve activity against microbial pathogens and aldose reductase, respectively .
  • Parent isatin induces apoptosis in MCF-7 cells via p53-mediated mitochondrial pathways, but higher concentrations are required compared to derivatives .

Antimicrobial Activity

Substitutions at C5 and C3 dictate antimicrobial potency:

Compound Substituent(s) Target Pathogen (MIC) Activity vs. Parent Isatin Reference
5-Fluoro-isatin -F at C5 CRKP (>125 μg/mL) Reduced
5,7-Dimethylisatin -CH₃ at C5/C7 ESBL-E (31.25 μg/mL) Enhanced
Isatin hydrazone Hydrazone at C3 S. aureus (12.5 μg/mL) Enhanced

Key Findings :

  • C5 substituents (methoxy, methyl) are critical for antimicrobial activity; halogenation (e.g., 5-F) reduces potency .
  • Hydrazone linkers at C3 improve activity against Gram-positive bacteria, likely by enhancing target binding .

Structure-Activity Relationship (SAR) Trends

  • C5 Position : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance MAO-B inhibition, cytotoxicity, and antimicrobial activity .
  • N1 Position : Lipophilic groups improve cytotoxicity but may reduce MAO-B selectivity .
  • C3 Position : Hydrazone or benzyloxy groups enhance MAO-B inhibition and antimicrobial activity .
  • C7 Position : Substitutions here are generally less favorable than at C5, except in dimeric or polycyclic derivatives .

Biological Activity

Benzo[e]isatin, a derivative of isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fused benzene ring with an isatin moiety. This structural feature contributes to its biological activity by allowing interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 0.4–0.7 μM against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Activity : Research indicates that this compound derivatives possess significant antibacterial and antifungal activities. They have been tested against various pathogens, showing promising results .
  • Enzyme Inhibition : this compound has been identified as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B. This property is significant for developing treatments for neurological disorders such as depression and Parkinson's disease .

The mechanisms underlying the biological activities of this compound involve:

  • Cell Cycle Arrest : Certain studies report that this compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for halting tumor growth .
  • Apoptosis Induction : It has been shown to increase apoptosis in cancer cells, contributing to its anticancer effects. For example, compounds derived from this compound have been linked to increased annexin V-positive apoptotic cells .
  • Enzyme Interaction : The compound interacts with various enzymes, including butyrylcholinesterase and acetylcholinesterase, which are relevant in Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Studies : A study demonstrated that a specific this compound derivative exhibited an IC50 value of 3.2 μM against NCI-H460 lung cancer cells, showcasing its effectiveness in inhibiting tumor growth in vitro and in vivo .
  • Neuroprotective Effects : Research indicated that this compound derivatives could serve as neuroprotective agents by inhibiting MAO-B activity, which may help mitigate neurodegenerative diseases .
  • Anti-inflammatory Activity : Some derivatives have shown mild-to-moderate anti-inflammatory effects when evaluated using carrageenan-induced paw edema models .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (μM)Reference
AnticancerThis compound0.4 - 0.7
AntimicrobialVarious DerivativesVaries
MAO-B InhibitionThis compound14 ± 3
Anti-inflammatorySpecific DerivativeMild to Moderate

Q & A

Q. What are the common synthetic routes for benzo[e]isatin derivatives, and how can their purity and structural integrity be validated?

this compound derivatives are typically synthesized via multi-component reactions, hydrolysis of spiroindoline scaffolds, or Stolle isatin synthesis. For example, eco-friendly protocols using water as a solvent have been optimized for regioselective synthesis . Structural validation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Purity is confirmed via HPLC or elemental analysis. For novel compounds, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended to establish molecular identity .

Q. Which in vitro assays are most suitable for evaluating the antimicrobial activity of this compound derivatives?

Minimum inhibitory concentration (MIC) assays against gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) are standard. Time-kill kinetics and biofilm inhibition studies can further characterize bactericidal effects. For antifungal activity, broth microdilution assays using Candida species are common. Always include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and validate results with triplicate experiments .

Q. How do researchers differentiate substituent effects on this compound’s antioxidant properties?

Substituent effects are analyzed via comparative DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, electron-withdrawing groups (e.g., halogens) enhance antioxidant activity by stabilizing radical intermediates, while methoxy groups reduce activity due to steric hindrance. Theoretical calculations, such as density functional theory (DFT), can predict intramolecular interactions (e.g., ‒OH and MeO substituents) influencing redox potential .

Advanced Research Questions

Q. How can regioselectivity in multi-component reactions of this compound be optimized?

Solvent polarity and catalyst selection critically influence regioselectivity. For example, water accelerates hydrolysis of spiroindoline intermediates, favoring benzo[c]pyrazolo[2,7]naphthyridine formation . Grindstone (solvent-free) methods reduce side reactions. Computational modeling (e.g., molecular orbital analysis) helps predict reactive sites, while thin-layer chromatography (TLC) monitors reaction progress in real-time.

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound derivatives?

Contradictions often arise from concentration-dependent effects (e.g., apoptosis induction at 50–200 μM vs. necrosis at higher doses) or cell-line specificity. Use standardized assays (e.g., CCK-8 for proliferation, Annexin V/PI staining for apoptosis) across multiple cell lines (e.g., SH-SY5Y neuroblastoma, MCF-7 breast cancer). Include dose-response curves and validate mechanisms via Western blotting (e.g., cytochrome C release, caspase-3 activation) .

Q. How can computational methods identify molecular targets of this compound in complex protein networks?

Proteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) identifies isatin-binding proteins in specific tissues. Molecular docking predicts interactions with key targets like monoamine oxidase B (MAO-B) or guanylate cyclase receptors. Cross-species comparisons (e.g., rat vs. mouse brain proteomes) highlight conserved pathways, while redox-state simulations explain post-translational modifications affecting binding affinity .

Q. What experimental designs elucidate the role of this compound in modulating autophagy pathways?

Combine autophagy markers (LC3-II/I ratio via Western blot, GFP-LC3 puncta imaging) with lysosomal inhibition (e.g., chloroquine) to assess flux. Use siRNA knockdown of SESN2 or mTOR inhibitors (e.g., rapamycin) to validate pathway specificity. Transcriptomic analysis (RNA-seq) identifies downstream genes (e.g., ATG5, BECN1) regulated by isatin .

Q. How do species-specific differences in this compound’s molecular targets impact preclinical studies?

Proteomic studies reveal significant interspecies variability; for example, rat brains express ~90 isatin-binding proteins, only 30% overlapping with mice. Use cross-species validation in disease models (e.g., MPTP-induced parkinsonism in mice vs. rats) and prioritize targets conserved in human cell lines. Adjust dosing regimens based on pharmacokinetic differences (e.g., blood-brain barrier permeability) .

Methodological Considerations

  • Statistical Rigor : Employ one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report mean ± SD and p-values <0.05 .
  • Data Reproducibility : Detailed experimental protocols (solvent ratios, reaction times) must be included in supplementary materials. For biological assays, specify passage numbers and serum conditions for cell lines .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and cytotoxicity testing. Include hazard warnings for toxic reagents (e.g., brominated intermediates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.